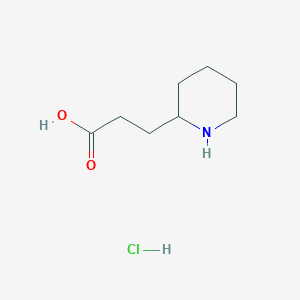

3-(Piperidin-2-yl)propanoic acid hydrochloride

Description

3-(Piperidin-2-yl)propanoic acid hydrochloride (CAS: 4088-33-9) is a piperidine-derived compound characterized by a propanoic acid chain attached to the 2-position of the piperidine ring, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₈H₁₄ClNO₂ (calculated from structural data), and it is commonly utilized as a building block in pharmaceutical synthesis and medicinal chemistry research. The compound’s piperidine moiety contributes to its basicity, while the carboxylic acid group enables reactivity in coupling reactions or salt formation .

Properties

IUPAC Name |

3-piperidin-2-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPBKKVFWAVUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655105 | |

| Record name | 3-(Piperidin-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99310-43-7 | |

| Record name | 3-(Piperidin-2-yl)propanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-2-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-(Piperidin-2-yl)propanoic acid hydrochloride is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its structure allows it to interact with various biological targets, making it a valuable precursor in drug development.

Key Applications :

- Synthesis of Neurological Agents : It is investigated for potential use in developing drugs aimed at treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Antidepressant Research : Studies suggest that compounds related to piperidine derivatives may exhibit antidepressant properties by interacting with serotonin receptors.

Biological Studies

The compound is also utilized in biological research for its potential effects on enzyme activity and receptor interactions.

Notable Findings :

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Cell Culture Applications : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5, which is crucial for various biological assays .

Industrial Applications

In the chemical industry, this compound is employed in the production of fine chemicals and as a building block for more complex molecules.

Industrial Uses :

- Chemical Synthesis : Its unique structure allows for various substitution reactions, leading to the formation of diverse chemical entities.

- Quality Control Measures : The industrial production process includes rigorous quality control to ensure consistency and safety of the final products derived from this compound.

Case Study 1: Development of Antidepressants

A study published in a peer-reviewed journal explored the synthesis of new antidepressants using this compound as a key intermediate. The research demonstrated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, leading to improved therapeutic efficacy .

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction of this compound with specific enzymes revealed its potential as a therapeutic agent in metabolic disorders. The findings indicated that it can effectively inhibit certain enzymatic pathways involved in glucose metabolism, suggesting its role in diabetes treatment strategies .

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine-Based Propanoic Acid Derivatives

The following table highlights key differences between 3-(Piperidin-2-yl)propanoic acid hydrochloride and its positional isomers or functional group variants:

Key Observations :

- Positional Isomerism: The placement of the piperidine ring (2-, 3-, or 4-position) significantly alters steric and electronic properties. For example, 3-(Piperidin-4-yl)propanoic acid hydrochloride may exhibit distinct binding affinities in receptor-targeted applications compared to the 2-isomer .

- Functional Group Variations: Replacement of propanoic acid with a propargyl group (as in the 3-yl prop-2-ynoic acid derivative) introduces alkyne reactivity, enabling click chemistry applications but reducing aqueous solubility .

- Complex Derivatives : Compounds like 4-(3-Piperidin-1-ylpropoxy)benzoic acid hydrochloride incorporate extended linkers, enhancing versatility in drug design for targeting hydrophobic pockets .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves water solubility compared to freebase analogues, critical for bioavailability in drug formulations.

- Stability: Piperidine derivatives with electron-withdrawing groups (e.g., propargyl) may exhibit lower thermal stability, whereas propanoic acid derivatives are generally stable under standard storage conditions .

Biological Activity

3-(Piperidin-2-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring attached to a propanoic acid moiety. Its molecular formula is , with a molecular weight of approximately 193.67 g/mol. The structural configuration influences its interaction with various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound primarily involves its interactions with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways and cellular signaling processes.

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that this compound may have protective effects in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics .

In Vitro Studies

A series of in vitro studies have assessed the biological efficacy of this compound:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced neuronal cell death in models of oxidative stress (p < 0.05) |

| Anti-inflammatory activity | Inhibition of IL-1β release by 19.4% at 10 µM concentration |

| Antimicrobial activity | Zone of inhibition ranging from 9 to 20 mm against Gram-positive bacteria |

Case Studies

- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with the compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation.

- Inflammation Models : In animal models of rheumatoid arthritis, administration led to decreased swelling and pain, correlating with reduced levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(Piperidin-2-yl)propanoic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C in dry, ventilated areas away from ignition sources .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., sand) for containment. Dispose of waste via approved chemical disposal protocols .

- Emergency Response : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Chromatographic Analysis : Use HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against certified reference standards .

- Mass Spectrometry : Confirm molecular identity via ESI-MS (exact mass: ~214.05 Da for related metabolites) and cross-validate with theoretical values .

- Elemental Analysis : Validate elemental composition (C, H, N, Cl) with a deviation threshold of ±0.4% .

Q. What synthetic routes are documented for preparing this compound?

- Methodological Answer :

- Piperidine Functionalization : React piperidine derivatives with propanoic acid precursors under acidic conditions. For example, use 3-(2-oxopyrrolidin-1-yl)propanoic acid intermediates in a multi-step synthesis .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from acetone/ether mixtures .

Advanced Research Questions

Q. How can conflicting data on thermal stability and decomposition products be resolved?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen to identify decomposition onset temperatures. Compare results with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze off-gases during decomposition. For example, monitor for toxic fumes like NOx or carbon oxides, as noted in SDS discrepancies .

- Controlled Replication : Repeat experiments using standardized heating rates (e.g., 10°C/min) and validate under inert vs. aerobic conditions .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency between piperidine and propanoic acid moieties .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. ethers. For example, DMF may improve solubility but require rigorous post-reaction purification .

- Process Monitoring : Use in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Model interactions with receptors (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and piperidine’s basic nitrogen .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

- Metabolic Pathway Mapping : Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) in hepatic microsome assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported hazardous properties (e.g., respiratory irritation vs. no data)?

- Methodological Answer :

- Tiered Risk Assessment :

Literature Review : Cross-reference SDS from multiple vendors (e.g., TCI Europe vs. Aaron Chemicals) .

In Vitro Testing : Perform Ames tests or cell viability assays (e.g., MTT assay on lung epithelial cells) to assess cytotoxicity .

Precautionary Principle : Assume worst-case hazards (e.g., H319/H335 warnings) until empirical data confirm safety .

Applications in Mechanistic Research

Q. What role does this compound play in studying enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Ki) for target enzymes (e.g., proteases). Monitor fluorescence quenching via the compound’s aromatic groups .

- X-ray Crystallography : Co-crystallize with enzymes to resolve 3D binding modes. Focus on protonation states of the piperidine and carboxylic acid groups at physiological pH .

Notes on Evidence Usage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.